
Physical and chemical properties of (1S)-1-(4-
Fluorophenyl)propylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

(1S)-1-(4-

Fluorophenyl)propylamine

hydrochloride

Cat. No.: B591951 Get Quote

An In-depth Technical Guide on (1S)-1-(4-
Fluorophenyl)propylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. The

information is intended to support research, development, and evaluation of this chiral amine.

Chemical Identity and Physical Properties
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine salt. The (1S)

designation refers to the specific stereochemical configuration at the chiral center.

Table 1: Physical and Chemical Properties of (1S)-1-(4-Fluorophenyl)propylamine
hydrochloride
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Property Value Source(s)

CAS Number 1145786-74-8 [1][2][3][4][5][6]

Molecular Formula C₉H₁₃ClFN [1][3][4][5]

Molecular Weight 189.66 g/mol [1][2][4]

Physical Form Solid [6]

Melting Point
Not explicitly found in the

searched literature.

Boiling Point
Not explicitly found in the

searched literature.

Solubility

While specific data for the title

compound is unavailable, the

hydrochloride salt form

generally enhances water

solubility compared to the free

base. For a related compound,

1-(4-

Fluorophenyl)cyclopropanamin

e hydrochloride, the solubility

in PBS (pH 7.4) is

approximately 15 mg/mL at

25°C.[7]

pKa The precise pKa value is not

available in the searched

literature. However, the pKa of

the parent compound, 2-

phenylethylamine, is 9.83.[8][9]

The pKa of propylamine is

10.71.[10] It is expected that

the pKa of (1S)-1-(4-

Fluorophenyl)propylamine

would be in a similar range,

influenced by the electronic
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effects of the fluorine

substituent on the phenyl ring.

Spectroscopic Data
Detailed experimental spectra for (1S)-1-(4-Fluorophenyl)propylamine hydrochloride are

not readily available in the public domain. The following sections describe the expected

spectral characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methine proton at the chiral center, the methylene protons of the propyl group,

and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the

aromatic region (around 7.0-7.5 ppm) due to coupling with each other and with the fluorine

atom. The methine proton will be a multiplet due to coupling with the adjacent methylene

protons. The methylene and methyl protons will appear in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom

in the molecule. The aromatic carbons will appear in the downfield region (typically 110-160

ppm), with the carbon attached to the fluorine showing a characteristic large coupling

constant. The carbons of the propyl group will appear in the upfield region.

Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the functional

groups present. Key expected peaks include:

N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the

ammonium salt.

C-H stretching (aromatic and aliphatic): Peaks will be observed around 3000-3100 cm⁻¹ and

2850-2960 cm⁻¹, respectively.

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong absorption band is expected in the 1000-1400 cm⁻¹ region.
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Mass Spectrometry (MS)
The mass spectrum of the free base, (1S)-1-(4-Fluorophenyl)propylamine, would show a

molecular ion peak corresponding to its molecular weight. The fragmentation pattern would

likely involve cleavage of the C-C bond adjacent to the nitrogen atom, leading to characteristic

fragment ions.

Experimental Protocols
Detailed experimental protocols for the characterization of this specific compound are not

available. However, standard methodologies for similar compounds can be applied.

Melting Point Determination
A standard capillary melting point apparatus can be used. A small amount of the solid sample is

packed into a capillary tube, which is then heated at a controlled rate. The temperature range

from the appearance of the first liquid droplet to the complete melting of the solid is recorded as

the melting point.

Solubility Determination
The aqueous solubility can be determined by adding increasing amounts of the compound to a

fixed volume of water at a constant temperature. The solution is stirred until equilibrium is

reached, and the concentration of the dissolved compound is then measured, often by UV-Vis

spectroscopy or HPLC. The hydrochloride salt form is expected to be more water-soluble than

the free base.

NMR Spectroscopic Analysis for Enantiomeric Purity
The enantiomeric purity of chiral amines like (1S)-1-(4-Fluorophenyl)propylamine
hydrochloride can be determined using NMR spectroscopy with a chiral solvating agent or a

chiral derivatizing agent. This creates diastereomeric complexes or derivatives that exhibit

distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.
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Figure 1: A generalized experimental workflow for the synthesis and characterization of chiral

amines.

Potential Biological Activity and Signaling Pathways
While specific biological data for (1S)-1-(4-Fluorophenyl)propylamine hydrochloride is

limited in the public domain, the structural similarity to known neuroactive compounds suggests

potential interactions with monoamine transporters.
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Many fluorinated amine compounds are known to interact with the serotonin transporter

(SERT) and the dopamine transporter (DAT).[11][12][13][14][15][16][17] For instance, some

analogs of citalopram, a selective serotonin reuptake inhibitor (SSRI), feature a fluorophenyl

group and exhibit high affinity for SERT.[11][12] It is plausible that (1S)-1-(4-
Fluorophenyl)propylamine hydrochloride could act as an inhibitor of these transporters,

thereby modulating serotonergic or dopaminergic neurotransmission. Inhibition of these

transporters leads to an increase in the extracellular concentration of the respective

neurotransmitters, which is the mechanism of action for many antidepressant and

psychostimulant drugs.
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Figure 2: Hypothesized mechanism of action involving the inhibition of monoamine

transporters.

Synthesis
The enantioselective synthesis of chiral amines like (1S)-1-(4-Fluorophenyl)propylamine can be

achieved through various methods, including enzymatic routes. For example, engineered

amine dehydrogenases can catalyze the synthesis of chiral amines from a ketone precursor

through reductive amination.[18]

Safety Information
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A specific Safety Data Sheet (SDS) for (1S)-1-(4-Fluorophenyl)propylamine hydrochloride
was not found. However, SDS for similar amine hydrochlorides indicate that this class of

compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

[8] Standard laboratory safety precautions, including the use of personal protective equipment,

should be followed when handling this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute

a comprehensive safety or handling guide. Researchers should consult relevant safety data

sheets and perform their own risk assessments before handling this chemical. The biological

activities mentioned are based on structural analogies and require experimental verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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